molecular formula C22H25N3O2S2 B2541757 2-(ethylsulfanyl)-8-(4-methylbenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene CAS No. 932285-38-6

2-(ethylsulfanyl)-8-(4-methylbenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene

Cat. No.: B2541757
CAS No.: 932285-38-6
M. Wt: 427.58
InChI Key: RACQWMOUVNGOFB-UHFFFAOYSA-N
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Description

The compound 2-(ethylsulfanyl)-8-(4-methylbenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene is a spirocyclic triazaspiro derivative characterized by:

  • Position 2: Ethylsulfanyl group (–SC₂H₅).
  • Position 3: Phenyl substituent (–C₆H₅).
  • Position 8: 4-Methylbenzenesulfonyl (–SO₂C₆H₃(CH₃)).

The spirocyclic core (1,4,8-triazaspiro[4.5]decane) is shared with pharmacologically active compounds like Spiperone, a tranquilizer .

Properties

IUPAC Name

3-ethylsulfanyl-8-(4-methylphenyl)sulfonyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S2/c1-3-28-21-20(18-7-5-4-6-8-18)23-22(24-21)13-15-25(16-14-22)29(26,27)19-11-9-17(2)10-12-19/h4-12H,3,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RACQWMOUVNGOFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C)N=C1C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-8-(4-methylbenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene typically involves multi-step organic reactions. The starting materials often include ethyl sulfide, 4-methylbenzenesulfonyl chloride, and phenylhydrazine. The reaction conditions usually require controlled temperatures and the use of catalysts to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfanyl)-8-(4-methylbenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar triazine derivatives. For instance, compounds with triazine structures have shown significant cytotoxicity against various cancer cell lines. A notable study demonstrated that related sulfonamide derivatives exhibited low micromolar GI50 values against multiple human tumor cell lines, indicating their potential as effective anticancer agents .

Antimicrobial Activity

Compounds with sulfonamide moieties have been extensively studied for their antimicrobial properties. The presence of the sulfonyl group in the structure of 2-(ethylsulfanyl)-8-(4-methylbenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene suggests potential efficacy against bacterial infections. Research indicates that similar compounds can inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria .

Case Study 1: Antitumor Evaluation

A series of novel triazole derivatives were synthesized and tested for their antitumor activity. The most promising compounds showed remarkable activity against a panel of cancer cell lines at low concentrations (GI50 values ranging from 1.9 to 3.0 μM), suggesting that modifications to the triazine core could enhance anticancer efficacy .

Case Study 2: Antimicrobial Screening

Another study focused on evaluating the antimicrobial activity of sulfonamide derivatives containing triazole rings. The results indicated that certain derivatives demonstrated significant antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli, highlighting the potential application of these compounds in treating infections caused by multidrug-resistant bacteria .

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-8-(4-methylbenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved would depend on the specific application being studied.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name/ID Substituents (Position 2, 3, 8) Molecular Weight (g/mol) logP Therapeutic/Functional Notes
Target Compound 2: –SC₂H₅; 3: –C₆H₅; 8: –SO₂C₆H₃(CH₃) ~450–460* ~4.3–4.5* Hypothesized for pesticidal/medicinal activity based on spirocyclic analogs
G022-0125 2: –SC₂H₅; 3: –C₆H₄(OCH₃); 8: –SO₂C₆H₃(CH₃) 457.61 4.34 Increased polarity due to 4-methoxyphenyl vs. phenyl in target
BE33883 2: –C₆H₄Cl; 3: –SC₂H₅; 8: –SO₂C₆H₃(OCH₃)₂ 508.05 N/A Higher MW due to Cl and dimethoxy groups; potential pesticidal use
E972-0673 2: –SCH₃; 3: –C₆H₅; 8: –CONH(C₆H₃Cl(OCH₃)) 442.97 N/A Carboxamide at position 8 enhances polarity; lower MW
Spiperone Core: 1-phenyl-1,3,8-triazaspiro[4.5]decane; substituents: fluorophenyl and ketone 395.46 N/A Tranquilizer; highlights spirocyclic core’s CNS applications
Compound 2: –SC₂H₅; 3: –C₆H₅; 8: –COC₆H₄F (fluorobenzoyl) ~480† N/A Fluorine enhances electronegativity; potential kinase inhibition

*Estimated based on analogs; †Calculated from formula in .

Key Findings from Comparative Analysis

Substituent Effects on Lipophilicity :

  • The ethylsulfanyl group at position 2 contributes to moderate lipophilicity (logP ~4.3–4.5), as seen in G022-0125 . Replacing phenyl (target) with 4-methoxyphenyl (G022-0125) slightly reduces logP due to the polar methoxy group.
  • Chlorophenyl (BE33883) and dimethoxybenzenesulfonyl groups increase molecular weight but may enhance target binding via halogen or hydrogen bonds .

Position 8 Modifications: 4-Methylbenzenesulfonyl (target) balances bulk and hydrophobicity. Replacing it with carboxamide (E972-0673) significantly lowers molecular weight (442.97 vs. ~450–460) and increases polarity .

Structural analogs with sulfonyl/carboxamide groups (–3) are often explored in pesticidal or antimicrobial contexts due to sulfonamide’s enzyme-inhibiting properties .

Biological Activity

The compound 2-(ethylsulfanyl)-8-(4-methylbenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene is a complex organic molecule with potential applications in medicinal chemistry and materials science. Its unique spirocyclic structure and functional groups suggest a variety of biological activities, which warrant detailed investigation.

Chemical Structure and Properties

The molecular formula of the compound is C24H29N3O2S2C_{24}H_{29}N_3O_2S_2, with a molecular weight of approximately 465.64 g/mol. The structure features a spirocyclic arrangement that includes a triazine ring, which is significant for its biological interactions.

PropertyValue
Molecular Formula C24H29N3O2S2C_{24}H_{29}N_3O_2S_2
Molecular Weight 465.64 g/mol
IUPAC Name This compound
InChI Key InChI=1S/C24H29N3O2S2/c1-5-30-23...

The mechanism of action for this compound is believed to involve interaction with specific biological targets such as enzymes or receptors. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects.

Potential Targets:

  • Enzymatic Inhibition: The compound may inhibit enzymes involved in metabolic pathways.
  • Receptor Modulation: It could act as an agonist or antagonist at various receptor sites.

Biological Activity

Research into the biological activity of this compound has yielded promising results in several areas:

Anticancer Activity

Studies have indicated that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The spirocyclic structure may enhance its efficacy through better binding affinity to target proteins involved in cancer progression.

Antimicrobial Properties

The presence of the ethylsulfanyl group suggests potential antimicrobial activity. Preliminary assays have shown effectiveness against various bacterial strains.

Neuroprotective Effects

There is emerging evidence that compounds with similar triazine frameworks can provide neuroprotection by modulating oxidative stress and inflammation in neuronal cells.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Anticancer Study: A study published in the Journal of Medicinal Chemistry examined triazine-based compounds and found that modifications to the sulfonyl group significantly enhanced their cytotoxicity against breast cancer cell lines .
  • Antimicrobial Research: Research published in Pharmaceutical Biology demonstrated that compounds with ethylsulfanyl groups exhibited significant antibacterial activity against Gram-positive bacteria .
  • Neuroprotection: A recent investigation highlighted that similar spirocyclic compounds could reduce neuroinflammation in models of Alzheimer's disease, suggesting a potential therapeutic avenue for neurodegenerative conditions .

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